molecular formula C5H11IO3 B14414330 Formic acid;4-iodobutan-1-ol CAS No. 85382-32-7

Formic acid;4-iodobutan-1-ol

Cat. No.: B14414330
CAS No.: 85382-32-7
M. Wt: 246.04 g/mol
InChI Key: BMUZNFVVHQUPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formic acid (HCOOH) is the simplest carboxylic acid, widely studied for its role in industrial processes (e.g., textile dyeing, leather tanning) and biological systems (e.g., ant venom, metabolic intermediates) . Its physicochemical properties, such as high acidity (pKa ~3.75) and hydrogen-bonding capacity, make it a versatile solvent and catalyst in organic synthesis . Recent research highlights its emission dynamics from organic materials like wood and paper, with rates ranging from 10–300 µg m⁻² h⁻¹ under ambient conditions .

Properties

CAS No.

85382-32-7

Molecular Formula

C5H11IO3

Molecular Weight

246.04 g/mol

IUPAC Name

formic acid;4-iodobutan-1-ol

InChI

InChI=1S/C4H9IO.CH2O2/c5-3-1-2-4-6;2-1-3/h6H,1-4H2;1H,(H,2,3)

InChI Key

BMUZNFVVHQUPGI-UHFFFAOYSA-N

Canonical SMILES

C(CCI)CO.C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Formic Acid with Structurally or Functionally Similar Compounds

Formic Acid vs. Acetic Acid
Property Formic Acid (HCOOH) Acetic Acid (CH₃COOH) Reference
Molecular Weight 46.03 g/mol 60.05 g/mol
pKa 3.75 4.76
Emission Rate (23°C) 10–300 µg m⁻² h⁻¹ Similar range, but 20% higher
Temperature Sensitivity Decreases 2–4× at 10°C Decreases 1.5–3× at 10°C
Humidity Sensitivity Reduces >2× at 20% RH Less sensitive (1.5× reduction)

Key Findings :

  • Formic acid exhibits stronger acidity and higher volatility than acetic acid, influencing its reactivity in catalytic applications .
  • Emission studies show formic acid’s greater sensitivity to environmental factors (temperature, humidity), making it a critical target for indoor air quality control in heritage preservation .
Formic Acid vs. Other Carboxylic Acids

While the evidence lacks direct comparisons with propionic or butyric acids, formic acid’s smaller molecular size and higher polarity distinguish its solubility and diffusion rates in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.